
1-(2-Hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chalcones with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one depends on its interaction with molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The presence of functional groups such as hydroxyl, methoxy, and nitro groups can influence its binding affinity and specificity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(2-Hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy groups, which may affect its solubility and interaction with molecular targets.
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, which may influence its redox properties and biological effects.
Uniqueness
1-(2-Hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one is unique due to the combination of hydroxyl, methoxy, and nitro functional groups. This combination can result in distinct chemical reactivity, solubility, and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
88503-10-0 |
|---|---|
Formule moléculaire |
C17H15NO6 |
Poids moléculaire |
329.30 g/mol |
Nom IUPAC |
1-(2-hydroxy-4,6-dimethoxy-3-nitrophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H15NO6/c1-23-13-10-14(24-2)16(18(21)22)17(20)15(13)12(19)9-8-11-6-4-3-5-7-11/h3-10,20H,1-2H3 |
Clé InChI |
MCTRKUTWNMPNIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



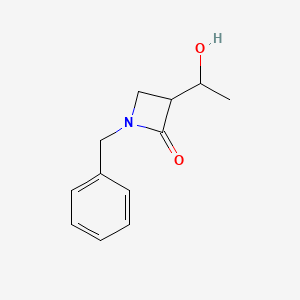
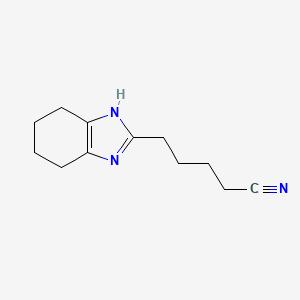
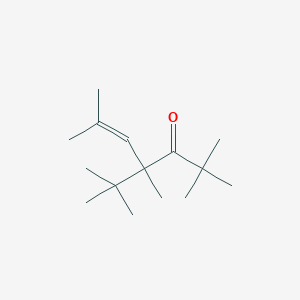
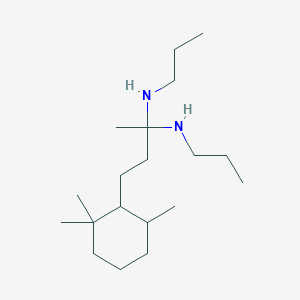
![4,4'-[Octane-1,6-diylbis(oxy)]dianiline](/img/structure/B14390766.png)
![Magnesium, bromo[(4-methylphenyl)methyl]-](/img/structure/B14390770.png)

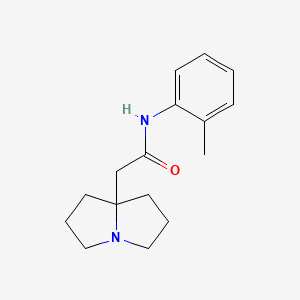

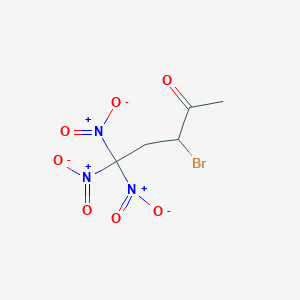
![(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile](/img/structure/B14390796.png)
![4-[(E)-(Naphthalen-1-yl)diazenyl]aniline](/img/structure/B14390808.png)
![1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14390812.png)
